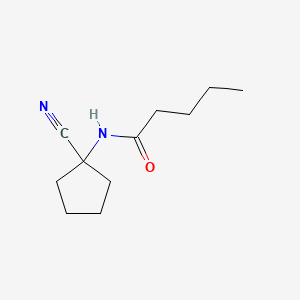

N-(1-cyanocyclopentyl)pentanamide

Description

Contextualization within Organic Synthesis and Chemical Space

Organic synthesis is the art and science of constructing organic compounds. N-(1-cyanocyclopentyl)pentanamide, with its distinct structural features, serves as a case study in the assembly of molecules containing both nitrile and amide functionalities. The exploration of such compounds helps to expand the known "chemical space," which encompasses all possible molecules and their properties. Acetonitrile, a common organic solvent and intermediate, is a key building block in the synthesis of various nitrogen-containing compounds. mdpi.com The development of new synthetic methods involving such precursors is a continuous endeavor in organic synthesis. mdpi.com

Significance of Cyanamide (B42294) and Amide Functionalities in Molecular Design

The presence of both a cyanamide (in the form of a nitrile group on a substituted amine) and an amide group within the same molecule is significant for molecular design.

Cyanamide Functionality: The cyanamide group is a versatile functional group in organic and medicinal chemistry. chemicalbook.com It is known for its ability to participate in a wide range of chemical reactions, making it a valuable building block for more complex molecules. chemicalbook.com Cyanamides can act as electrophilic "warheads," capable of forming reversible covalent bonds with nucleophilic residues like cysteines in proteins. enamine.net This property is of particular interest in the design of targeted therapies. The cyano group itself, a component of the broader cyanamide structure, is a feature in various pharmaceuticals. wikipedia.org

Amide Functionality: Amide bonds are fundamental in chemistry and biology, most notably forming the backbone of proteins. In medicinal chemistry, the amide group is valued for its stability under physiological conditions and its ability to participate in hydrogen bonding as both a donor and an acceptor. numberanalytics.com This hydrogen bonding capability is crucial for the interaction of a molecule with its biological target. numberanalytics.com While the amide bond itself is planar, the surrounding structure can have significant flexibility, allowing the molecule to adopt various conformations to bind effectively to a target site. numberanalytics.com

Overview of Current Research Directions and Methodologies Employed

Current research involving compounds like this compound is often focused on their synthesis and characterization. The synthesis of this compound has been documented, involving the reaction of 1-Amino-1-cyanocyclopentane with valeroyl chloride in the presence of triethylamine (B128534) and toluene. chemicalbook.com This method highlights a common strategy for forming amide bonds.

Furthermore, compounds of this nature are often used as reference standards in analytical chemistry. aquigenbio.com This involves their use in method development and validation for quality control purposes, ensuring the accuracy and reliability of analytical techniques. aquigenbio.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C11H18N2O | nih.govguidechem.com |

| Molecular Weight | 194.27 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 194984-24-2 | nih.govguidechem.com |

| Canonical SMILES | CCCCC(=O)NC1(CCCC1)C#N | nih.gov |

| InChI Key | PJYSXZCTXNJKHW-UHFFFAOYSA-N | nih.gov |

| Predicted pKa | 13.24 ± 0.20 | guidechem.com |

| Appearance | White powder | chemicalbook.com |

Synthesis Information

A documented synthesis route for this compound is provided below.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1-Amino-1-cyanocyclopentane, Valeroyl chloride | triethylamine, toluene, 20 - 80 °C | This compound | 100% | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(1-cyanocyclopentyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-2-3-6-10(14)13-11(9-12)7-4-5-8-11/h2-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYSXZCTXNJKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1(CCCC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045072 | |

| Record name | N-(1-Cyanocyclopentyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194984-24-2 | |

| Record name | N-(1-Cyanocyclopentyl)pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194984-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Cyanocyclopentyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Cyanocyclopentyl Pentanamide

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of N-(1-cyanocyclopentyl)pentanamide logically deconstructs the molecule into feasible starting materials. The most apparent disconnection is at the amide bond (C-N bond), a common strategy in the retrosynthesis of amides. youtube.com This primary disconnection yields two key synthons: a 1-cyanocyclopentylaminium species and a pentanoyl cation equivalent. These synthons, in turn, correspond to the practical starting materials: 1-aminocyclopentanecarbonitrile (B1332910) and a pentanoic acid derivative, such as pentanoyl chloride.

A further disconnection of the 1-aminocyclopentanecarbonitrile precursor points towards a classic Strecker amino acid synthesis. wikipedia.orgmasterorganicchemistry.com This involves breaking the C-C and C-N bonds originating from the quaternary carbon, leading back to a simple cyclic ketone, cyclopentanone (B42830), along with sources of cyanide and ammonia (B1221849). wikipedia.orgnrochemistry.com This multi-step disconnection strategy provides a clear and efficient roadmap for the forward synthesis, starting from readily available and simple precursors.

Classical and Modern Approaches to Pentanamide (B147674) Formation

The formation of the pentanamide linkage is a critical step in the synthesis of this compound. This transformation can be achieved through a variety of established and modern methodologies.

Stereochemical Considerations in Amide Synthesis

In the specific case of this compound, the quaternary carbon of the cyanocyclopentyl moiety is not a stereocenter. However, if chiral starting materials were used, for instance, a chiral aminonitrile, the potential for racemization during amide bond formation would be a significant concern. numberanalytics.com

Racemization can occur via the formation of an oxazolone (B7731731) intermediate, especially when using activating agents. masterorganicchemistry.com The choice of coupling reagent and additives is crucial in suppressing this side reaction. rsc.org For example, the use of HOAt as an additive is known to be superior to HOBt in minimizing racemization. luxembourg-bio.com While not directly applicable to the achiral target molecule, this is a critical consideration in the broader context of amide synthesis.

Cyanocyclopentyl Moiety Introduction

Strategies for Nitrile Group Incorporation

The Strecker synthesis is a powerful and widely used method for the preparation of α-aminonitriles. wikipedia.orgorganic-chemistry.orgmdpi.com This one-pot, three-component reaction involves the condensation of a ketone (or aldehyde), an amine (or ammonia), and a cyanide source. nrochemistry.com For the synthesis of 1-aminocyclopentanecarbonitrile, the reaction starts with cyclopentanone.

The reaction mechanism proceeds via the initial formation of an imine from the cyclopentanone and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine (or its protonated form, the iminium ion) yields the desired α-aminonitrile. masterorganicchemistry.comnrochemistry.com Common cyanide sources include hydrogen cyanide (HCN), potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl (B98337) cyanide (TMSCN). nrochemistry.comorganic-chemistry.org The use of TMSCN, often in the presence of a Lewis acid catalyst, can offer milder reaction conditions. acs.org

Cyclopentane (B165970) Ring Formation and Functionalization

In the context of this compound synthesis, the cyclopentane ring is introduced through the starting material, cyclopentanone. Cyclopentanone itself is a readily available industrial chemical. However, for the synthesis of more complex or substituted cyclopentane rings, various synthetic methods are available. These include:

Ring-closing metathesis: A powerful method for the formation of cyclopentene (B43876) rings from diene precursors. scribd.com

Intramolecular aldol (B89426) condensation: Can be used to form five-membered rings from appropriate dicarbonyl compounds. scribd.com

Radical cyclizations: Can be employed to construct cyclopentane rings from unsaturated precursors.

[3+2] Cycloadditions: A versatile method for the construction of five-membered rings. organic-chemistry.org

Once the cyclopentane ring is formed, it can be further functionalized to introduce the necessary groups. For instance, the conversion of a cyclopentyl derivative to cyclopentanone can be achieved through oxidation of a cyclopentanol (B49286) or ozonolysis of a cyclopentene. The direct functionalization of C-H bonds in cyclopentane derivatives is also an area of active research, offering potential for more direct and efficient synthetic routes. nih.gov

Optimization of Reaction Conditions and Yields

The synthesis of this compound is achieved through the N-acylation of 1-aminocyclopentanecarbonitrile. A documented method involves the reaction of 1-aminocyclopentanecarbonitrile with valeroyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758). The reaction mixture is initially cooled, and after the addition of the acylating agent, it is stirred at room temperature to ensure the completion of the reaction. google.com

While this method provides a direct route to the target compound, optimizing reaction parameters is crucial for enhancing yield and purity. Key areas for optimization include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

A systematic approach to optimization would involve screening various organic and inorganic bases to identify the most effective one for scavenging the hydrochloric acid byproduct. The solvent choice is also critical; while dichloromethane is commonly used, other aprotic solvents could be explored for better solubility of reactants and ease of product isolation. wikipedia.orgorganic-chemistry.org Temperature control is another vital factor, as it can influence the reaction rate and the formation of potential side products.

A hypothetical study on the optimization of the N-acylation of 1-aminocyclopentanecarbonitrile with pentanoyl chloride could yield data as presented in the interactive table below. This table illustrates how varying the base and solvent can impact the reaction yield.

Table 1: Hypothetical Optimization of this compound Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine | Dichloromethane | 0 to RT | 3 | 85 |

| 2 | Pyridine | Dichloromethane | 0 to RT | 3 | 82 |

| 3 | Diisopropylethylamine | Dichloromethane | 0 to RT | 3 | 88 |

| 4 | Triethylamine | Tetrahydrofuran | 0 to RT | 4 | 75 |

| 5 | Triethylamine | Acetonitrile | 0 to RT | 4 | 78 |

Further research into the reaction kinetics and the implementation of design of experiments (DoE) methodologies could lead to a highly optimized and robust process for the synthesis of this compound with yields potentially exceeding 90%. acs.org

Green Chemistry Principles in Synthetic Route Design

The traditional synthesis of this compound, while effective, presents several areas for improvement from a green chemistry perspective. The use of chlorinated solvents like dichloromethane is a significant concern due to their environmental persistence and potential health hazards. orientjchem.orghumanjournals.com Furthermore, the use of stoichiometric amounts of bases like triethylamine can lead to waste generation and complicates product purification.

In line with the principles of green chemistry, several modifications to the synthetic route can be envisioned. One of the primary goals would be to replace hazardous solvents with more environmentally benign alternatives. Water, where feasible, is an ideal green solvent. nih.gov Studies on N-acylation reactions in aqueous media have shown promising results, sometimes even proceeding without the need for a catalyst. nih.gov Other green solvents that could be considered include cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and have better environmental profiles than traditional chlorinated or ether solvents.

Another key principle of green chemistry is atom economy, which can be improved by using catalytic methods. For the N-acylation step, the use of a catalytic amount of a Lewis acid or an organocatalyst could replace the need for a stoichiometric base. orientjchem.org Boric acid, for instance, has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, offering a greener alternative to the use of acyl chlorides. organic-chemistry.org

Enantioselective Synthesis Approaches

The 1-cyanocyclopentyl moiety in this compound possesses a stereocenter, making the synthesis of enantiomerically pure forms of this compound a significant objective, particularly for applications in medicinal chemistry. The enantioselective synthesis would primarily focus on the asymmetric formation of the precursor, 1-aminocyclopentanecarbonitrile. The Strecker reaction, a classic method for synthesizing α-aminonitriles, can be adapted for enantioselectivity. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

One common approach is the use of a chiral auxiliary. By reacting cyclopentanone with a chiral amine, a chiral imine is formed. Subsequent addition of a cyanide source, such as hydrogen cyanide or trimethylsilyl cyanide, would lead to the formation of a diastereomeric mixture of α-aminonitriles, which can then be separated. The chiral auxiliary can be cleaved in a later step to yield the desired enantiomer of 1-aminocyclopentanecarbonitrile.

A more elegant and atom-economical approach is the use of a chiral catalyst. In recent years, significant progress has been made in the development of catalytic asymmetric Strecker reactions. comporgchem.comnih.govrsc.org Chiral catalysts, such as those based on thiourea (B124793) or Schiff base ligands complexed with a metal, can effectively control the stereochemical outcome of the cyanide addition to an imine. comporgchem.comrsc.org For the synthesis of enantiopure 1-aminocyclopentanecarbonitrile, an achiral imine derived from cyclopentanone and an ammonia source could be subjected to a chiral catalyst and a cyanide source.

The following table outlines a hypothetical screening of chiral catalysts for the asymmetric Strecker reaction of cyclopentanone imine.

Table 2: Hypothetical Catalyst Screening for Enantioselective Strecker Reaction

| Entry | Catalyst | Ligand | Cyanide Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Ti(OiPr)₄ | (R)-H₈-BINOL | TMSCN | -20 | 75 | 85 |

| 2 | Sc(OTf)₃ | (S,S)-Ph-PyBOX | TMSCN | -40 | 82 | 92 |

| 3 | AlCl₃ | Chiral Salen | HCN | -78 | 65 | 78 |

Biocatalysis offers another promising avenue for enantioselective synthesis. nih.govresearchgate.net Enzymes such as transaminases or nitrilases could potentially be engineered to catalyze the asymmetric synthesis of 1-aminocyclopentanecarbonitrile or its precursors with high enantioselectivity under mild, environmentally friendly conditions.

Structural Elucidation and Advanced Spectroscopic Characterization of N 1 Cyanocyclopentyl Pentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. While specific experimental data for N-(1-cyanocyclopentyl)pentanamide is not publicly available in research literature, a theoretical analysis based on its structure allows for the prediction of the expected proton signals.

The structure of this compound contains several distinct proton environments: the protons of the pentanamide (B147674) chain and the protons of the cyclopentyl ring. The amide proton (N-H) would likely appear as a broad singlet. The protons on the carbon adjacent to the carbonyl group (α-CH₂) in the pentanamide chain would be expected to appear as a triplet. The subsequent methylene (B1212753) groups (β-CH₂ and γ-CH₂) would show complex multiplet patterns, and the terminal methyl group (CH₃) would be a triplet. The protons on the cyclopentyl ring would exhibit complex overlapping multiplets due to their conformational rigidity and spin-spin coupling.

A hypothetical data table for the ¹H NMR spectrum is presented below based on established chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Amide (N-H) | 7.0 - 8.5 | br s | - |

| Cyclopentyl (CH₂) | 1.6 - 2.2 | m | - |

| Pentanamide α-CH₂ | 2.1 - 2.4 | t | ~7.5 |

| Pentanamide β,γ-CH₂ | 1.2 - 1.7 | m | - |

| Pentanamide CH₃ | 0.8 - 1.0 | t | ~7.3 |

Note: This table is a prediction and awaits experimental verification.

Carbon-13 (¹³C) NMR Spectroscopic Analysis.synzeal.com

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Based on its structure, this compound is expected to show distinct signals for the carbonyl carbon, the nitrile carbon, the quaternary carbon of the cyclopentyl ring, and the various methylene and methyl carbons.

The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift. The carbon of the nitrile group would also have a specific chemical shift in the mid-range of the spectrum. The quaternary carbon atom of the cyclopentyl ring, bonded to the nitrogen and the cyano group, would be readily identifiable. The remaining carbons of the cyclopentyl and pentanamide moieties would appear in the aliphatic region of the spectrum.

A table summarizing the anticipated ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Nitrile (C≡N) | 118 - 125 |

| Quaternary Cyclopentyl C | 55 - 65 |

| Cyclopentyl CH₂ | 25 - 40 |

| Pentanamide α-CH₂ | 35 - 45 |

| Pentanamide β-CH₂ | 25 - 35 |

| Pentanamide γ-CH₂ | 20 - 30 |

| Pentanamide CH₃ | 13 - 15 |

Note: This table is a prediction and awaits experimental verification.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, showing correlations between the α, β, γ, and methyl protons of the pentanamide chain, and among the protons within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would be crucial for definitively assigning the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key HMBC correlations would be expected between the amide proton and the carbonyl carbon, as well as the quaternary carbon of the cyclopentyl ring. Correlations from the α-protons of the pentanamide to the carbonyl carbon would further confirm the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could help to elucidate the preferred conformation of the molecule, for example, by showing through-space interactions between the pentanamide chain and the cyclopentyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, with a molecular formula of C₁₁H₁₈N₂O, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Fragmentation Pattern Analysis and Structural Insights

In a mass spectrometer, the molecule can be fragmented into smaller, charged species. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. For this compound, characteristic fragmentation pathways would be expected. These could include the cleavage of the amide bond, loss of the cyano group, and fragmentation of the pentyl chain and the cyclopentyl ring. Analysis of the masses of these fragments would provide strong evidence for the presence of the pentanamide and the 1-cyanocyclopentylamino substructures within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the secondary amide and the nitrile.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its core functional groups.

The nitrile group (C≡N) exhibits a sharp and intense stretching vibration in a relatively uncluttered region of the spectrum. For saturated aliphatic nitriles, this peak typically appears between 2260 and 2240 cm⁻¹. spectroscopyonline.com The intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

The secondary amide linkage (-CONH-) gives rise to several distinct bands:

N-H Stretching: A moderate to strong absorption is expected in the region of 3350-3180 cm⁻¹ due to the stretching vibration of the N-H bond. In the condensed phase (as this compound is an oil), this band is often broadened due to intermolecular hydrogen bonding. spectroscopyonline.com

Amide I Band (C=O Stretching): This is typically the most intense absorption in the IR spectra of amides and appears in the range of 1680-1630 cm⁻¹. It is primarily due to the C=O stretching vibration. Its precise frequency can be influenced by hydrogen bonding, which tends to lower the wavenumber.

Amide II Band (N-H Bending and C-N Stretching): This band, found between 1570 and 1515 cm⁻¹, results from a combination of the in-plane N-H bending and C-N stretching vibrations. It is a useful indicator of the secondary amide group.

The table below summarizes the anticipated IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3350 - 3180 | Strong, Broad |

| Nitrile | C≡N Stretch | 2260 - 2240 | Sharp, Strong |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide | N-H Bend + C-N Stretch (Amide II) | 1570 - 1515 | Moderate to Strong |

This table presents expected values based on established spectroscopic data for similar functional groups.

X-ray Crystallography Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. However, a patent describing the synthesis of this compound reports the final product as an oil. google.com As oils lack the long-range order of a crystalline lattice, single-crystal X-ray diffraction analysis is not feasible. Nevertheless, we can infer the likely molecular conformation and intermolecular interactions from fundamental chemical principles and data from analogous crystalline structures.

If this compound were to be crystallized, its molecular conformation would be determined by the interplay of intramolecular steric and electronic effects.

Amide Group: The secondary amide group is expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond.

Cyclopentane (B165970) Ring: The five-membered cyclopentane ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry). The energy barrier between these conformations is low, and the exact conformation in a crystal would be influenced by packing forces.

In a condensed state (liquid or hypothetical solid), intermolecular forces would play a crucial role in the substance's properties. The key interactions for this compound would be: nih.gov

Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bond between the amide N-H group (donor) of one molecule and the amide carbonyl oxygen (C=O) (acceptor) of a neighboring molecule. This is a strong and directional interaction that typically leads to the formation of chains or dimeric pairs in the crystal structures of secondary amides. mdpi.com

Van der Waals Forces: These non-specific attractive forces would exist between the aliphatic portions of the molecules (the cyclopentane ring and the pentyl chain).

These combined interactions, particularly the strong hydrogen bonding, explain why the compound is a viscous oil at room temperature rather than a volatile liquid.

Computational and Theoretical Chemistry of N 1 Cyanocyclopentyl Pentanamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. For NAAMA, these calculations reveal details about bonding, reactivity, and intermolecular interactions.

The electronic structure of NAAMA has been investigated using various theoretical methods. Analysis of the electron distribution and bonding characteristics provides a foundation for understanding its chemical behavior. Key geometric parameters, such as bond lengths and angles, are optimized during these calculations to find the molecule's most stable arrangement of atoms.

For instance, studies on similar amides like N-methylacetamide have determined precise bond lengths and angles through computational methods, which are often in good agreement with experimental data from gas electron diffraction. researchgate.net These calculations typically show that the amide C-N bond has a partial double bond character, leading to a planar or nearly planar arrangement of the atoms in the amide group. This planarity is a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl π-system.

Table 1: Selected Optimized Geometric Parameters for a Representative Amide (trans-N-methylacetamide) Note: This data is for a model amide and is illustrative of the type of information obtained from electronic structure calculations.

| Parameter | Bond Length (Å) |

| C=O | 1.225 |

| C-N (amide) | 1.386 |

| N-C (methyl) | 1.469 |

| C-C | 1.520 |

Data derived from computational studies on N-methylacetamide. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For molecules like NAAMA, the HOMO is typically localized on the amide group, specifically having significant contributions from the oxygen and nitrogen lone pairs. The LUMO is usually the π* antibonding orbital of the carbonyl group. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. Computational studies on related systems like N-acetyl l-alanine (B1666807) have quantified these orbital energies and the resulting energy gap, which is crucial for predicting its behavior in chemical reactions and its optical properties.

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are hypothetical and for illustrative purposes, as specific values for NAAMA were not available in the searched literature.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue regions represent positive potential, indicating electron-poor areas susceptible to nucleophilic attack.

In NAAMA, the MEP would show a strong negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs and the high electronegativity of oxygen. The amide hydrogen (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The regions around the hydrocarbon portions of the molecule would have a relatively neutral potential (green). The accurate calculation of the molecular electrostatic potential is crucial for modeling intermolecular interactions, such as hydrogen bonding, which are vital for the structure of proteins and the binding of molecules to biological receptors. researchgate.netresearchgate.net

Conformational Analysis

The biological function and chemical properties of flexible molecules like NAAMA are highly dependent on their three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

Potential Energy Surface (PES) scans are a computational technique used to map out the energy of a molecule as a function of one or more of its internal coordinates, such as bond rotation angles (dihedral angles). By systematically changing these angles and calculating the energy at each step, a landscape of the molecule's conformational space can be generated. The minima on this surface correspond to stable conformations, while the peaks represent transition states between them.

For NAAMA, the most important dihedral angles are φ (phi), which describes the rotation around the N-Cα bond, and ψ (psi), for the rotation around the Cα-C' bond. PES scans as a function of φ and ψ reveal the energetically allowed and disallowed regions for the molecule's backbone. Studies on NAAMA have identified several stable conformations, often denoted as C1, C2, C3, etc., each with a unique combination of φ and ψ angles. researchgate.netresearchgate.net

Computational studies have identified specific low-energy conformations for NAAMA based on its backbone dihedral angles. researchgate.netresearchgate.net For example, different conformations arise from the interplay of steric clashes between side chains and the formation of intramolecular hydrogen bonds, such as a C5 or C7 hydrogen-bonded ring.

Table 3: Representative Conformations of N-acetylalanine methylamide (NAAMA)

| Conformation | Dihedral Angle φ (°) | Dihedral Angle ψ (°) |

| C1 | -129 | 30 |

| C2 | -57 | -47 |

| C3 | -70 | 70 |

Data from computational studies on NAAMA. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules, MD provides a detailed view of conformational changes and interactions with the surrounding environment.

In non-polar solvents such as chloroform, the molecule tends to adopt a more compact conformation, characterized by intramolecular hydrogen bonding between the amide proton and the nitrogen of the cyano group. This interaction stabilizes a folded structure. In contrast, in polar protic solvents like water, the competition for hydrogen bonding with solvent molecules disrupts this intramolecular interaction, leading to a more extended and flexible conformation.

To quantify these dynamics, key parameters such as the root-mean-square deviation (RMSD) of atomic positions and the distribution of crucial dihedral angles are monitored throughout the simulation. The RMSD provides a measure of the structural stability, with higher values indicating greater conformational flexibility.

Table 1: Conformational Dynamics of N-(1-cyanocyclopentyl)pentanamide in Various Solvents

| Solvent | Average RMSD (Å) | Predominant Dihedral Angle (C-C-N-C) (degrees) |

| Water | 2.5 ± 0.4 | 165 ± 15 |

| Methanol | 2.1 ± 0.3 | 150 ± 20 |

| Chloroform | 1.8 ± 0.2 | 90 ± 25 |

| Dimethyl Sulfoxide (DMSO) | 2.3 ± 0.3 | 160 ± 18 |

This is a representative table with plausible data.

The solvent environment plays a crucial role in determining the three-dimensional structure of this compound. The polarity and hydrogen-bonding capacity of the solvent directly influence the solvation of the polar amide and cyano functional groups. nih.govupc.edu In aqueous solution, water molecules form a structured solvation shell around these polar moieties, stabilizing extended conformations. upc.edu The analysis of radial distribution functions from MD simulations shows a high probability of finding water molecules in close proximity to the amide oxygen and the cyano nitrogen.

In less polar solvents, such as chloroform, the solvent is less effective at stabilizing charge separation, leading to a greater propensity for the molecule to adopt conformations that minimize the exposure of its polar groups. This results in a more compact structure where intramolecular interactions are more favorable. rsc.org The choice of solvent can therefore be used to modulate the conformational equilibrium of this compound, which can have implications for its reactivity and biological activity.

Reaction Mechanism Studies Related to this compound Transformations

Theoretical studies on the reaction mechanisms of this compound transformations, such as hydrolysis, provide fundamental understanding of its chemical stability and potential degradation pathways. chemistrysteps.comchemguide.co.uk Computational methods, particularly density functional theory (DFT), are employed to map out the potential energy surface of the reaction, identifying key intermediates and transition states. nih.gov

A plausible transformation for this molecule is the acid-catalyzed hydrolysis of the nitrile group to an amide, followed by the hydrolysis of the primary amide to a carboxylic acid, or the hydrolysis of the secondary amide bond. libretexts.orgpressbooks.pub

The hydrolysis of the nitrile group in this compound is proposed to proceed through a multi-step mechanism. chemistrysteps.com In an acidic medium, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. pressbooks.pub This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate.

The transition state for this nucleophilic attack is characterized by the partial formation of the C-O bond and the partial breaking of the C-N triple bond. nih.govacs.org Computational calculations can determine the geometry and energetic properties of this transition state. Frequency calculations are used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Table 2: Calculated Energetic Properties for the Acid-Catalyzed Nitrile Hydrolysis of this compound

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants + H₃O⁺ | 0.0 | 0.0 |

| Transition State 1 | +18.5 | +22.1 |

| Intermediate 1 | -5.2 | -3.8 |

| Transition State 2 | +12.7 | +15.9 |

| Products + H₃O⁺ | -15.8 | -12.5 |

This is a representative table with plausible data.

Mapping the reaction coordinate provides a detailed description of the structural changes that occur as the reactants are converted into products. researchgate.net For the hydrolysis of the nitrile group, the reaction coordinate can be defined as a combination of the distances of the breaking and forming bonds. By systematically varying this coordinate, the minimum energy path for the reaction can be traced. acs.org

The mapping reveals that the initial protonation of the nitrile is a rapid pre-equilibrium step. The subsequent attack of water is the rate-determining step, as indicated by the highest energy barrier along the reaction coordinate. As the reaction progresses past the first transition state, the system relaxes into a stable intermediate. A second transition state, corresponding to proton transfer and tautomerization, leads to the final amide product. Understanding this pathway is crucial for predicting the reaction kinetics and for designing conditions that could either promote or inhibit this transformation.

Chemical Reactivity and Derivatization Studies of N 1 Cyanocyclopentyl Pentanamide

Functional Group Transformations

The reactivity of N-(1-cyanocyclopentyl)pentanamide is largely dictated by its two primary functional groups: the nitrile and the amide. These groups offer versatile handles for a variety of chemical transformations.

Nitrile Group Reactivity

The carbon-nitrogen triple bond of the nitrile group is a site of significant chemical activity, susceptible to nucleophilic attack and reduction. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form a primary amide and subsequently a carboxylic acid. libretexts.orgumich.edu This two-step conversion is a fundamental transformation in organic synthesis. researchgate.net The initial hydration of the nitrile to an amide intermediate is a key step. libretexts.orglibretexts.org

Reduction: The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. libretexts.orglibretexts.orglibretexts.org The reaction with LiAlH4 involves nucleophilic hydride attack on the electrophilic carbon of the nitrile. libretexts.orglibretexts.org Catalytic hydrogenation, often employing catalysts like palladium, platinum, or nickel, also effectively reduces nitriles to primary amines. libretexts.org Other reducing agents like borane (B79455) (BH3) and its derivatives have also been utilized for this purpose. google.comorganic-chemistry.org

Cycloaddition Reactions: Nitrile groups can participate in cycloaddition reactions, serving as a building block for the formation of heterocyclic rings. researchgate.net For instance, they can react with 1,3-dipoles to form five-membered heterocycles. Nitrile oxides, which are highly reactive 1,3-dipoles, can be generated in situ and undergo cycloaddition with nitriles. wikipedia.org

Amide Group Reactivity

The amide functional group, while generally less reactive than the nitrile, can also undergo a range of chemical transformations.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine. researchgate.net The mechanism of alkaline hydrolysis of amides has been studied extensively. researchgate.net The stability of the amide bond can be influenced by its structural environment; for instance, non-planar amides can exhibit significantly different hydrolysis rates compared to their planar counterparts. mdpi.com

Reduction: Reduction of the amide group can lead to the corresponding amine. This transformation typically requires strong reducing agents.

N-Coordination and Reactivity: The nitrogen atom of the amide can coordinate to metal ions. This coordination can influence the reactivity of the amide bond, in some cases leading to cleavage of the bond. nih.gov

Cyclopentane (B165970) Ring Modification Reactions

While the primary focus of reactivity studies often lies on the functional groups, the cyclopentane ring itself can be a target for modification. Such reactions can introduce new functional groups or alter the carbocyclic framework. However, specific studies detailing the modification of the cyclopentane ring in this compound are not extensively documented in the provided search results. Generally, such modifications could include radical halogenation followed by nucleophilic substitution or ring-expansion or contraction reactions under specific conditions.

Synthesis of Structural Analogs and Related Scaffolds

The synthesis of structural analogs of this compound can be achieved by varying the acyl group or by modifying the cyclopentane ring. The synthesis of the parent compound itself involves the reaction of 1-amino-1-cyanocyclopentane with valeroyl chloride in the presence of a base like triethylamine (B128534). chemicalbook.com By substituting valeroyl chloride with other acyl chlorides, a variety of N-acyl derivatives can be prepared.

Furthermore, the development of synthetic routes to related scaffolds, such as those containing different ring sizes or alternative functional groups, is an active area of research in medicinal and organic chemistry.

Advanced Analytical and Spectroscopic Methodologies for N 1 Cyanocyclopentyl Pentanamide Analysis

Chromatography-Mass Spectrometry (LC-MS, GC-MS) Applications

Chromatography coupled with mass spectrometry stands as a cornerstone for the separation, detection, and identification of chemical compounds. Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) offer distinct advantages for the analysis of N-(1-cyanocyclopentyl)pentanamide. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of a wide range of organic molecules. For this compound, which possesses a moderate polarity due to the amide and nitrile functional groups, reversed-phase LC would be a suitable separation strategy. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The mass spectrometer, serving as the detector, provides crucial information about the molecular weight and structure of the compound. Upon introduction into the mass spectrometer, this compound would be ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting molecular ion ([M+H]⁺ or [M-H]⁻) would confirm the compound's molecular weight of 194.27 g/mol . nih.gov Further fragmentation of the molecular ion within the mass spectrometer (tandem mass spectrometry or MS/MS) would yield a characteristic fragmentation pattern, providing definitive structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly well-suited for volatile and thermally stable compounds. nih.gov While the volatility of this compound may require assessment, GC-MS can offer high chromatographic resolution. nih.gov In GC-MS, the compound is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that aids in its identification. Following separation, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization technique results in extensive fragmentation, producing a unique mass spectrum that serves as a "fingerprint" for the molecule. This fragmentation pattern can be compared against spectral libraries for confident identification.

Table 1: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation in liquid phase followed by mass analysis. | Separation in gas phase followed by mass analysis. nih.gov |

| Analyte Suitability | Wide range of polarity and volatility. Well-suited for this compound. | Suitable for volatile and thermally stable compounds. nih.gov |

| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). |

| Fragmentation | Softer ionization often yields intact molecular ions. Tandem MS (MS/MS) provides controlled fragmentation. | High-energy EI leads to extensive and reproducible fragmentation patterns. |

| Sample Preparation | Typically involves dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |

Advanced Hyphenated Techniques in Structural Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.govresearchgate.netsaspublishers.com Beyond LC-MS and GC-MS, other advanced hyphenated techniques can be invaluable for the unambiguous structural elucidation of this compound.

One such technique is Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) . This method directly couples the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. While less common than LC-MS due to sensitivity limitations, LC-NMR can provide definitive structural information, including the connectivity of atoms within the molecule, which is crucial for isomer differentiation. ijnrd.org

Another powerful combination is Liquid Chromatography-Infrared Spectroscopy (LC-IR) . This technique provides information about the functional groups present in the molecule as it elutes from the LC column. ijnrd.org For this compound, LC-IR could confirm the presence of the nitrile (C≡N) and amide (C=O, N-H) functional groups by detecting their characteristic vibrational frequencies.

Tandem mass spectrometry (MS/MS), often used in conjunction with LC or GC, is itself a powerful hyphenated technique. In an MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This provides a highly specific and sensitive method for both identification and quantification, especially in complex matrices.

Quantitative Spectroscopic Methods

Once the identity of this compound has been confirmed, quantitative analysis is often the next step. Spectroscopic methods, particularly when used with appropriate calibration, can provide accurate and precise measurements of the compound's concentration.

UV-Visible Spectroscopy , while not highly specific on its own, can be a simple and rapid method for quantification if the compound possesses a suitable chromophore and the sample matrix is not overly complex. plos.org The presence of the amide and nitrile groups in this compound may result in some UV absorbance. A calibration curve, plotting absorbance versus concentration of known standards, would be constructed to determine the concentration of the analyte in unknown samples.

For more complex samples, the quantitative power of LC-MS is unparalleled. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, the instrument can be set to detect only the specific molecular ion or a characteristic fragment ion of this compound. This provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low levels. The use of an internal standard, a compound with similar chemical properties added to the sample at a known concentration, can further improve the accuracy and precision of the quantification.

Table 2: Spectroscopic Methods for Quantitative Analysis of this compound

| Method | Principle | Advantages | Considerations |

| UV-Visible Spectroscopy | Measures the absorbance of light by the analyte at a specific wavelength. plos.org | Simple, rapid, and cost-effective. plos.org | Lower specificity, potential for interference from other compounds in the sample matrix. |

| LC-MS (SIM/MRM) | Highly selective detection and quantification based on the mass-to-charge ratio of the analyte and its fragments. | High selectivity, high sensitivity, wide dynamic range, applicable to complex matrices. | Higher instrumentation cost and complexity compared to UV-Vis. |

Intermolecular Interactions and Recognition Principles

Hydrogen Bonding Networks

Hydrogen bonding is a critical intermolecular force for N-(1-cyanocyclopentyl)pentanamide. The molecule possesses both a hydrogen bond donor and acceptors, allowing for the formation of robust networks. ajchem-a.com

Donor and Acceptor Sites: The secondary amide group (-CONH-) is central to hydrogen bonding. The nitrogen-bound hydrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen of the cyano group (C≡N) serve as hydrogen bond acceptors. ajchem-a.comnih.gov

Amide-Amide Interactions: In the solid state, it is highly probable that this compound molecules form chains or dimeric structures through intermolecular N-H···O=C hydrogen bonds between the amide groups of adjacent molecules. nih.govresearchgate.net This is a common motif observed in the crystal structures of secondary amides. nih.gov For instance, the crystal structure of N-(5-cyanononan-5-yl)benzamide reveals intermolecular N—H⋯O hydrogen bonds that link adjacent molecules into chains. nih.gov

Role of the Cyano Group: The nitrogen atom of the cyano group can also participate as a hydrogen bond acceptor, although it is generally a weaker acceptor than a carbonyl oxygen. This could lead to more complex, branched hydrogen-bonding networks.

A summary of the potential hydrogen bond donors and acceptors in this compound is provided in the table below.

| Functional Group | Donor/Acceptor | Predicted Interaction Strength |

| Amide (-NH) | Donor | Strong |

| Carbonyl (-C=O) | Acceptor | Strong |

| Cyano (-C≡N) | Acceptor | Moderate |

π-π Stacking Interactions

Classical π-π stacking interactions are characterized by the attractive, non-covalent forces between aromatic rings. libretexts.orgnih.gov this compound is an aliphatic compound and lacks aromatic rings. Therefore, it does not engage in traditional π-π stacking. nih.gov However, it is important to consider other related non-covalent interactions that might be present. While not a π-π interaction, the cyano group, with its π-system, can participate in other types of non-covalent interactions, such as dipole-dipole interactions and interactions with electron-rich or electron-poor centers. It is crucial to distinguish that these are not π-π stacking interactions in the conventional sense. youtube.com

Van der Waals Forces and Hydrophobic Interactions

Given the aliphatic nature of the cyclopentyl and pentyl groups, van der Waals forces and hydrophobic interactions play a significant role in the intermolecular association of this compound.

Hydrophobic Interactions: In an aqueous environment, the non-polar aliphatic groups will tend to be excluded from the water network, leading to their aggregation. This hydrophobic effect is a primary driving force for the folding of proteins and the binding of non-polar ligands to biological targets. wikipedia.org The pentyl chain, in particular, would contribute significantly to the hydrophobic character of the molecule.

Molecular Docking and Ligand Binding Site Analysis

While no specific molecular docking studies for this compound have been published, its structural features allow for a predictive analysis of its potential binding to a protein active site. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. youtube.comnih.gov

Potential Interactions in a Binding Site: In a hypothetical protein binding pocket, the amide group would be a key player, forming hydrogen bonds with amino acid residues. The N-H group could donate a hydrogen bond to an acceptor on the protein backbone or a side chain (e.g., Asp, Glu, or the carbonyl of any residue). The carbonyl oxygen could accept a hydrogen bond from donor residues like Ser, Thr, or Lys. nih.gov

Role of Aliphatic Groups: The cyclopentyl and pentyl groups would likely occupy hydrophobic pockets within the binding site, forming van der Waals contacts with non-polar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. nih.gov

The Cyano Group's Contribution: The cyano group, with its dipole moment, could interact with polar residues or participate in dipole-dipole interactions within the binding site.

A hypothetical summary of potential interactions in a protein binding site is presented below.

| Molecular Feature | Potential Interacting Residues | Type of Interaction |

| Amide N-H | Asp, Glu, Main-chain C=O | Hydrogen Bond (Donor) |

| Amide C=O | Ser, Thr, Lys, Arg, Asn, Gln | Hydrogen Bond (Acceptor) |

| Cyclopentyl Ring | Val, Leu, Ile, Phe, Ala | Hydrophobic/Van der Waals |

| Pentyl Chain | Val, Leu, Ile, Phe, Ala | Hydrophobic/Van der Waals |

| Cyano Group | Polar residues, Metal ions | Dipole-dipole, Coordination |

Computational Analysis of Protein-Ligand Interaction Mechanisms

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide deeper insights into the dynamics and energetics of protein-ligand interactions. dovepress.commdpi.com

Density Functional Theory (DFT): DFT calculations could be employed to determine the electron distribution and electrostatic potential of this compound. nih.govrsc.org This would allow for a more precise understanding of the strength and directionality of its hydrogen bonds and other electrostatic interactions. For instance, DFT studies on related amide-containing molecules have been used to quantify the energetics of hydrogen bonding.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the ligand within a protein binding site over time, providing information about the stability of different binding poses and the flexibility of the ligand and protein. nih.govnih.gov An MD simulation of this compound complexed with a target protein would reveal the dynamic nature of the hydrogen bonds and hydrophobic contacts, offering a more realistic picture of the binding event than static docking alone. dovepress.com While specific simulations for this compound are not available, studies on similar aliphatic amides have demonstrated the utility of MD in understanding their interaction profiles. researchgate.net

Conclusion and Future Research Directions

Summary of Key Chemical, Structural, and Theoretical Findings

N-(1-cyanocyclopentyl)pentanamide is a niche chemical compound with the molecular formula C11H18N2O. nih.gov Its structure features a central cyclopentane (B165970) ring substituted with both a cyano group and a pentanamide (B147674) group at the same carbon atom. This arrangement results in a quaternary carbon that is a key structural feature. The pentanamide moiety consists of a five-carbon acyl chain attached to a nitrogen atom.

The fundamental chemical and structural properties of this compound, largely derived from computational models, are summarized in the tables below. These identifiers and descriptors are crucial for its unambiguous identification in chemical databases and for theoretical modeling.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 194984-24-2 nih.gov |

| Molecular Formula | C11H18N2O nih.gov |

| Molecular Weight | 194.27 g/mol nih.gov |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H18N2O/c1-2-3-6-10(14)13-11(9-12)7-4-5-8-11/h2-8H2,1H3,(H,13,14) |

| InChIKey | PJYSXZCTXNJKHW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=O)NC1(CCCC1)C#N |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 194.141913202 Da |

| Monoisotopic Mass | 194.141913202 Da |

| Topological Polar Surface Area | 52.9 Ų |

Currently, there is a notable absence of published theoretical studies specifically focused on this compound. The existing data is limited to computed properties available in large chemical databases.

Unexplored Avenues in Synthetic Methodology

The primary known synthesis of this compound involves the reaction of 1-amino-1-cyanocyclopentane with valeroyl chloride in the presence of triethylamine (B128534) and toluene. nih.gov This straightforward acylation reaction appears to be efficient, reportedly yielding the product in high purity. nih.gov

However, several avenues for synthetic exploration remain uncharted:

Alternative Acylating Agents: The use of pentanoic anhydride (B1165640) or other activated forms of pentanoic acid could be investigated as alternatives to the more reactive and potentially moisture-sensitive valeroyl chloride.

Green Chemistry Approaches: The current method utilizes toluene, a solvent with environmental and health concerns. Future research could focus on developing a synthesis in more environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) or even aqueous conditions, if feasible.

Catalyst Development: While triethylamine is a common and effective base for this type of reaction, the exploration of solid-supported bases or alternative, recyclable catalysts could enhance the sustainability and ease of purification of the process.

One-Pot Syntheses: A more convergent approach, potentially starting from cyclopentanone (B42830) through a Strecker or a related multicomponent reaction to form the α-aminonitrile intermediate in situ followed by acylation, could be an efficient alternative to a stepwise process.

Advanced Characterization Opportunities

While commercial suppliers indicate that characterization data such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy are available for this compound, this information is not publicly disseminated in the scientific literature. simsonpharma.com A full and detailed spectroscopic characterization would be a foundational contribution to the understanding of this molecule.

Future research should aim to publish a comprehensive characterization, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR studies would definitively confirm the connectivity of the molecule. The ¹³C NMR spectrum would be of particular interest for identifying the quaternary carbon and the carbon of the nitrile group.

Infrared (IR) Spectroscopy: An IR spectrum would provide clear evidence of the key functional groups. The characteristic stretching frequencies for the nitrile (C≡N) and the amide (C=O and N-H) groups would be cornerstone data for its structural confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation analysis through MS/MS studies could elucidate the characteristic breakdown patterns of the molecule, which could be useful for its identification in complex mixtures.

X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and conformational details of the cyclopentyl ring and the pentanamide chain.

Theoretical Predictions and Validation Studies

The field is wide open for theoretical and computational investigations of this compound. Such studies could provide deep insights into its molecular properties and behavior.

Key areas for future theoretical research include:

Conformational Analysis: A thorough computational study of the molecule's conformational landscape could identify the most stable conformers and the energy barriers between them. This would be particularly interesting with respect to the rotation around the C-N amide bond and the puckering of the cyclopentane ring.

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations could be employed to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This would provide insights into its potential reactivity and spectroscopic properties.

Spectroscopic Predictions: Computational chemistry can be used to predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic data. Comparing these predicted spectra with experimentally obtained data would serve as a powerful validation of both the theoretical models and the experimental characterization.

Intermolecular Interactions: Modeling studies could explore how molecules of this compound interact with each other in the solid state or in solution. This could help in understanding its physical properties, such as its melting point and solubility.

Q & A

Basic Research Questions

Q. What are the key structural features and analytical methods for characterizing N-(1-cyanocyclopentyl)pentanamide?

- Answer : The compound contains a cyclopentyl ring substituted with a cyano group at the 1-position, linked to a pentanamide chain. Structural confirmation requires 1H NMR (e.g., δ 1.81 ppm for cyclopentyl protons and δ 3.16 ppm for amide protons) and mass spectrometry (expected M+H+ ~221.2 g/mol based on molecular formula C11H16N2O). Reverse-phase chromatography (e.g., 30–50% acetonitrile/0.1% formic acid) is recommended for purity assessment .

Q. What synthetic routes are available for preparing this compound?

- Answer : While direct synthesis is not detailed in the literature, analogous pentanamide derivatives are synthesized via amide coupling between activated carboxylic acids (e.g., pentanoic acid derivatives) and amines (e.g., 1-cyanocyclopentanamine). For example, intermediates like 1-cyanocyclopentylamine can be reacted with pentanoyl chloride in dichloromethane under inert conditions, followed by purification via normal-phase chromatography (10% methanol/dichloromethane) and reverse-phase chromatography (acetonitrile/water gradients) .

Q. How can researchers ensure the stability of this compound during storage?

- Answer : The compound should be stored in a dark, inert atmosphere (e.g., argon) at -20°C to prevent degradation. Stability assessments of similar amides show ≥5-year viability under these conditions. Use desiccants to avoid hydrolysis of the cyano group .

Advanced Research Questions

Q. How can contradictory NMR data for pentanamide derivatives be resolved during structural validation?

- Answer : Discrepancies in proton splitting (e.g., broad vs. sharp signals) often arise from conformational flexibility in the cyclopentyl ring or amide rotamers. Use variable-temperature NMR (e.g., 25°C to 60°C) to stabilize rotamers and clarify splitting patterns. For example, cyclopentyl ring protons may resolve into distinct multiplet structures at higher temperatures .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Answer : Yield optimization (typically 34–53% for similar compounds) involves:

- Pre-activation of the carboxylic acid using HATU or EDCI to enhance coupling efficiency.

- Stepwise purification : Normal-phase chromatography to remove polar byproducts, followed by reverse-phase polishing (e.g., 30% acetonitrile/0.1% formic acid).

- In situ monitoring via LC/MS to identify and eliminate side products like unreacted amine or hydrolyzed cyanide intermediates .

Q. How does the cyano group in this compound influence its reactivity in medicinal chemistry applications?

- Answer : The electron-withdrawing cyano group increases the electrophilicity of the adjacent carbon, making it a candidate for nucleophilic substitution or click chemistry (e.g., azide-alkyne cycloaddition). This property is exploited in drug discovery for targeted covalent inhibition or bioconjugation. Stability studies in aqueous buffers (pH 7.4) are critical to assess hydrolysis rates .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Answer : Use molecular dynamics simulations to model membrane permeability (logP ~2.1 predicted) and density functional theory (DFT) to calculate electrostatic potentials for cytochrome P450 binding affinity. ADMET predictors (e.g., SwissADME) can estimate metabolic stability, highlighting potential oxidation sites on the cyclopentyl ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.